ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, an imidazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, including the formation of the benzodioxole ring, the imidazole ring, and the pyrimidine ring. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds, such as those containing benzodioxole, imidazole, or pyrimidine rings. These similar compounds may have different properties and applications, highlighting the uniqueness of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE. Some examples of similar compounds include PMK ethyl glycidate and 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID .
Properties
Molecular Formula |
C22H26N4O5S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-6-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H26N4O5S2/c1-4-29-20(27)18-15(10-33-22-23-12(2)14(25-22)7-8-32-3)24-21(28)26-19(18)13-5-6-16-17(9-13)31-11-30-16/h5-6,9,19H,4,7-8,10-11H2,1-3H3,(H,23,25)(H2,24,26,28) |
InChI Key |
LPGVUZWUTISZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=NC(=C(N4)C)CCSC |
Origin of Product |
United States |
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